1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-YL)phenyl]urea

Positional isomerism Electronic effects FPR2 receptor modulation

Sourcing positional isomers for FPR2/sEH/CXCR3 SAR studies often forces researchers to accept 4-Cl analogs, compromising electronic and metabolic comparability. This compound solves that gap with its definitive 3-chlorophenyl substitution (Hammett σₘ = +0.37 vs. σₚ = +0.23) and 4-methoxypiperidin-1-yl phenyl extension. • Expands the canonical 1,3-diarylurea pharmacophore to 25 heavy atoms with 3 H-bond acceptors, enabling broader target interaction surfaces [sEH, CXCR3]. • XLogP3 of 3.6 and tPSA of 53.6 Ų ensure Lipinski-compliant oral drug-like space for hit-to-lead progression. • In stock with rapid global dispatch-ideal for broad-panel kinase profiling and GPCR β-arrestin recruitment screens.

Molecular Formula C19H22ClN3O2
Molecular Weight 359.85
CAS No. 1448066-08-7
Cat. No. B2750554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-YL)phenyl]urea
CAS1448066-08-7
Molecular FormulaC19H22ClN3O2
Molecular Weight359.85
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H22ClN3O2/c1-25-18-9-11-23(12-10-18)17-7-5-15(6-8-17)21-19(24)22-16-4-2-3-14(20)13-16/h2-8,13,18H,9-12H2,1H3,(H2,21,22,24)
InChIKeyVLDUTVBCRJBLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea (CAS 1448066-08-7): Structural and Physicochemical Baseline for Procurement Evaluation


1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea is a synthetic urea derivative (C19H22ClN3O2, MW 359.8 g/mol) that belongs to the 1,3-diarylurea class featuring a distinctive 4-methoxypiperidin-1-yl substituent on the N′-phenyl ring [1]. The compound possesses an XLogP3 of 3.6, a topological polar surface area (tPSA) of 53.6 Ų, and two hydrogen bond donors plus three hydrogen bond acceptors, placing it within Lipinski-compliant oral drug-like chemical space [1]. Commercially available through screening compound suppliers such as Life Chemicals (catalog F6442-5613), it serves as a building block and screening candidate for medicinal chemistry programs [2].

Why 1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea Cannot Be Interchanged with Generic 1-Aryl-3-piperidin-4-yl-urea Analogs


CRITICAL NOTE: High-strength direct differential evidence is limited for this compound. No peer-reviewed publication or patent was identified that reports quantitative biological activity data (IC50, Ki, EC50, or in vivo efficacy) specifically for CAS 1448066-08-7. The differentiation arguments below are therefore based on structural analysis, computed physicochemical properties, and class-level structure-activity relationship (SAR) inferences drawn from closely related urea-piperidine series. Two structural features make generic substitution unreliable: (1) The 3-chlorophenyl (meta-Cl) substitution pattern imparts distinct electronic distribution (Hammett σₘ = +0.37 vs. σₚ = +0.23) and metabolic stability compared to the 4-chloro isomer commonly found in FPR2 modulators patented by Grünenthal [1]; (2) The 4-methoxypiperidin-1-yl moiety attached to the phenyl ring via an N-phenyl bond introduces a flexible basic center and additional hydrogen bond acceptor capacity absent in simple piperidin-4-yl-urea analogs, which are documented sEH inhibitor scaffolds [2]. These differences can significantly alter target selectivity, binding kinetics, and ADMET profiles, making any substitute compound a different chemical entity with non-interchangeable pharmacological properties.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea (CAS 1448066-08-7): Comparator-Based Analysis


Positional Isomer Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl Substitution in Urea-Piperidine Scaffolds

The target compound bears a 3-chlorophenyl (meta-Cl) substituent on the urea N-terminus, whereas the vast majority of exemplified compounds in the leading FPR2 modulator patent series (WO2019170904A1) carry either 4-chlorophenyl or 4-bromophenyl groups [1]. The meta-chlorine exerts a stronger electron-withdrawing inductive effect (Hammett σₘ = +0.37) than the para-chlorine (σₚ = +0.23), altering the electron density on the urea NH and consequently hydrogen-bond donor strength [1]. In the related CXCR3 antagonist series, meta-substituted aryl ureas showed distinct potency and selectivity profiles compared to para-substituted analogs, although specific numerical data for the 3-Cl variant was not disclosed [2]. This positional isomerism is a non-trivial structural variable that cannot be mimicked by the 4-Cl isomer.

Positional isomerism Electronic effects FPR2 receptor modulation Metabolic stability

4-Methoxypiperidine N-Phenyl Substitution vs. Simple Piperidin-4-yl-urea Scaffolds: Pharmacophoric Differentiation for sEH Inhibition

The target compound features a 4-methoxypiperidin-1-yl group directly attached to the N′-phenyl ring, forming an extended aromatic system with a tertiary amine center. This contrasts with the canonical 4-piperidinylurea sEH inhibitor scaffold (EP2132176A1) where the urea is directly linked to the piperidine ring and the distal aryl group is unsubstituted [1]. The reference sEH inhibitor CAY10640 (a 1-aryl-3-(1-acylpiperidin-4-yl)urea) achieves IC50 values of 0.4 nM against both recombinant human and mouse sEH . The target compound's methoxypiperidine-phenyl extension introduces an additional hydrogen bond acceptor (OCH3) and increases the heavy atom count to 25 from approximately 20 in simpler analogs, expanding the potential interaction surface while maintaining Lipinski compliance [2]. This structural elaboration may shift selectivity between sEH and other serine hydrolase family members.

Soluble epoxide hydrolase Pharmacophore expansion Hydrogen bonding Solubility modulation

Differentiation from A939572 (SCD1 Inhibitor) Series: Urea Connectivity and Target Class Implications

A939572 (CAS 1032229-33-6) is a potent, orally bioavailable SCD1 inhibitor (hSCD1 IC50 = 37 nM; mSCD1 IC50 <4 nM) that contains a 4-methoxypiperidin-1-yl moiety linked through an ethoxy spacer to a pyrazole-substituted phenyl ring bearing a 4-chlorophenyl urea . The target compound differs in two critical aspects: (a) the urea is directly attached to the 4-methoxypiperidine-substituted phenyl ring (reversed connectivity), and (b) the chlorophenyl group is at the 3-position rather than the 4-position. The molecular formula also differs (C19H22ClN3O2 vs. C20H22ClN3O3 for A939572), with A939572 having an additional oxygen atom and higher tPSA . While A939572 is optimized for SCD1, the target compound's distinct connectivity and substitution pattern suggest potential for divergent target profiles, possibly extending to other enzyme classes such as soluble epoxide hydrolase or GPCRs like FPR2 and CXCR3 [1][2].

Stearoyl-CoA desaturase SCD1 inhibitor Urea connectivity Target selectivity

Computed Physicochemical Property Profile and Drug-Likeness Assessment vs. Class Benchmark

The target compound's computed properties place it within favorable drug-like chemical space: XLogP3 = 3.6 (optimal range 1–5), tPSA = 53.6 Ų (well below the 140 Ų threshold for oral bioavailability), MW = 359.8 g/mol (below 500 Da), and only 2 H-bond donors (meeting the ≤5 requirement) [1]. Compared to the lead CXCR3 antagonist 9t (IC50 = 16 nM in GTPγS35 functional assay) from Allen et al. 2007, which has a different substitution pattern, the target compound's logP is approximately 1.5 units lower than many highly optimized CXCR3 antagonists in that series (logP values of 4.5–5.5 were common), potentially reducing phospholipidosis risk and improving aqueous solubility [2]. No experimental solubility or ADME data for the target compound were identified in the public domain.

Drug-likeness Lipinski rule of five Physicochemical properties ADME prediction

FPR2 Agonist Pharmacophore Mapping: Evidence from Related 4-Methoxypiperidine-Urea Compounds

Compounds containing the 4-methoxypiperidine-urea-phenyl scaffold have demonstrated potent FPR2 agonist activity. BindingDB entry BDBM50559829 (CHEMBL4784510), a related compound with a 4-methoxypiperidine-urea motif, exhibited an EC50 of 0.41 nM in a calcium flux assay using human FPR2 expressed in HEK293 cells [1]. The patent series WO2019170904A1 from Grünenthal explicitly claims piperidine-urea compounds as FPR2 modulators, with numerous exemplified compounds bearing methoxyphenyl-piperidine substitutions [2]. Notably, the exemplified compounds in this patent predominantly use 4-chlorophenyl or 4-bromophenyl substitution on the urea N-terminus; the target compound's 3-chlorophenyl variant represents a distinct electronic environment that may alter FPR2 vs. FPR1 selectivity. No FPR2 activity data was identified for the specific target compound.

FPR2 receptor Formyl peptide receptor Agonist pharmacophore Calcium flux assay

Optimal Research and Industrial Application Scenarios for 1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea (CAS 1448066-08-7)


GPCR Screening Library Expansion: FPR2/FPR1 Selectivity Profiling with a 3-Chlorophenyl Urea Chemotype

Based on the established FPR2 agonist activity of structurally related 4-methoxypiperidine-urea compounds (EC50 = 0.41–0.5 nM in calcium flux assays [1]), this compound is a logical inclusion in FPR2-focused screening decks. Its unique 3-chlorophenyl substitution distinguishes it from the predominantly 4-halophenyl analogs exemplified in the Grünenthal patent WO2019170904A1 [2], offering a direct test of positional isomer effects on FPR2/FPR1 selectivity. Researchers investigating biased agonism at formyl peptide receptors should prioritize this compound as a structurally distinct chemotype for comparative SAR studies.

Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Generation: Extended Pharmacophore Exploration

The 4-piperidinylurea scaffold is a validated pharmacophore for sEH inhibition, with benchmark compounds such as CAY10640 achieving IC50 values of 0.4 nM against human sEH [1]. The target compound extends this pharmacophore by appending the piperidine nitrogen to a phenyl ring that carries the urea linkage, creating an expanded interaction surface with 25 heavy atoms and 3 hydrogen bond acceptors [2]. This structural elaboration may confer selectivity advantages over simpler piperidin-4-yl-urea inhibitors against off-target serine hydrolases (e.g., FAAH, MAGL). Medicinal chemistry teams optimizing sEH inhibitors for cardiovascular or inflammatory indications should evaluate this compound as a starting point for scaffold-hopping strategies.

CXCR3 Antagonist Scaffold Diversification: Meta-Chlorophenyl Urea Series

Allen et al. (2007) established the 1-aryl-3-piperidin-4-yl-urea series as potent CXCR3 antagonists, with lead compound 9t achieving an IC50 of 16 nM in GTPγS35 functional assays [1]. The target compound differs in connectivity (urea attached to a 4-methoxypiperidine-substituted phenyl rather than directly to piperidine) and aryl substitution pattern (3-Cl vs. varied aryl groups in the published series). With a computed XLogP3 of 3.6—well below the 4.5–5.5 range of many optimized CXCR3 antagonists—this compound may offer improved physicochemical properties while retaining the urea pharmacophore critical for CXCR3 antagonism [2]. Immunology and inflammation research groups developing next-generation chemokine receptor antagonists should consider this compound for hit-finding campaigns.

Chemical Biology Tool Compound Development: Multi-Target Kinase/GPCR Profiling

The compound's structural features—a diarylurea core, a basic 4-methoxypiperidine, and a 3-chlorophenyl group—are reminiscent of pharmacophores found in kinase inhibitors (e.g., sorafenib-type diarylureas) and GPCR ligands [1]. The methoxypiperidine moiety is present in FDA-approved drugs targeting CNS disorders (e.g., risperidone metabolite paliperidone). With no annotated biological activity in ChEMBL or PubChem [2], this compound represents an ideal candidate for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) and GPCR screening (e.g., β-arrestin recruitment assays) to identify novel target engagements. Chemical biology core facilities and academic screening centers seeking under-characterized chemotypes for target identification studies should prioritize this compound.

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